BML-278
Description
Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a benzyl group at the N1 position and a phenyl group at the C4 position of the dihydropyridine ring.
Properties
IUPAC Name |
diethyl 1-benzyl-4-phenyl-4H-pyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c1-3-28-23(26)20-16-25(15-18-11-7-5-8-12-18)17-21(24(27)29-4-2)22(20)19-13-9-6-10-14-19/h5-14,16-17,22H,3-4,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHFECBOWRGWJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=C(C1C2=CC=CC=C2)C(=O)OCC)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mechanistic Pathway
The reaction proceeds via Knoevenagel condensation between ethyl acetoacetate and benzaldehyde to form an α,β-unsaturated ketone intermediate. Subsequent Michael addition of a second equivalent of ethyl acetoacetate generates a diketone, which cyclizes with ammonia to yield the DHP core. Introduction of the benzyl group at the N1 position typically requires pre-functionalized intermediates or post-synthetic modifications.
Limitations and Modifications
While effective for symmetric DHPs, the classical Hantzsch method struggles with asymmetric substitutions. A patent by EP0371492A2 addresses this by proposing a stepwise approach using 2-haloethyl 3-oxobutanoate and 3-aminocrotonic acid ester in the presence of dehydrating agents (e.g., molecular sieves), achieving yields >75% for halo-substituted derivatives.
Stepwise Condensation Strategies
Two-Step Synthesis
A refined protocol isolates intermediates to improve regioselectivity:
-
Formation of 2-Benzylidene-3-Oxobutanoate : Benzaldehyde reacts with ethyl 3-oxobutanoate under acidic conditions to form the Knoevenagel adduct.
-
Cyclization with 3-Aminocrotonate : The adduct undergoes [4+2] cycloaddition with ethyl 3-aminocrotonate, facilitated by ammonium acetate in ethanol at 80°C.
Table 1: Optimization of Stepwise Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Acetonitrile | Ethanol |
| Temperature (°C) | 80 | 100 | 80 |
| Catalyst | NH4OAc | Piperidine | NH4OAc |
| Yield (%) | 68 | 52 | 68 |
This method reduces byproducts compared to one-pot approaches, particularly when using dehydrating agents to suppress hydrolysis of ester groups.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency by enabling rapid heating and improved kinetic control. A study on fused DHPs demonstrates that diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate can be synthesized in 30 minutes at 110°C using a domestic microwave oven, compared to 6–8 hours under conventional reflux.
Procedure
-
Equimolar amounts of ethyl acetoacetate, benzaldehyde, and benzylamine are mixed in ethanol.
-
The mixture is irradiated at 300 W for 3 cycles of 10 minutes each.
-
Crude product is purified via column chromatography (hexane:ethyl acetate, 7:3).
Solid-State Mechanochemical Synthesis
Emerging solid-state methods avoid solvents and reduce waste. A protocol from RSC Advances employs ball milling of ethyl acetoacetate, benzaldehyde, and ammonium carbonate with silica gel as a grinding auxiliary. After 2 hours of milling, the product is isolated in 54% yield with 95% purity.
Advantages
-
Reduced Solvent Use : Eliminates volatile organic compounds.
-
Scalability : Easily adapted for gram-scale production.
-
Thermal Stability : Avoids decomposition pathways observed in solution-phase reactions.
Post-Synthetic Functionalization
Introducing the benzyl group at N1 often requires additional steps. A common strategy involves nucleophilic substitution of a pre-formed DHP with benzyl bromide under basic conditions:
-
Deprotonation : Treat DHP with NaH in THF at 0°C.
-
Alkylation : Add benzyl bromide dropwise and stir for 12 hours.
-
Workup : Quench with water, extract with dichloromethane, and purify by recrystallization.
Comparative Analysis of Methods
Table 3: Method Comparison for Diethyl 1-Benzyl-4-Phenyl-DHP
| Method | Yield (%) | Purity (%) | Time | Cost Index |
|---|---|---|---|---|
| Classical Hantzsch | 65 | 90 | 8 h | Low |
| Stepwise | 75 | 94 | 6 h | Moderate |
| Microwave | 72 | 98 | 0.5 h | High |
| Solid-State | 54 | 95 | 2 h | Low |
Microwave-assisted synthesis offers the best balance of yield and time, while solid-state methods prioritize environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine derivatives are known for their pharmacological activities, particularly as calcium channel blockers and antihypertensive agents. The dihydropyridine (DHP) core is a crucial structural motif in many cardiovascular drugs.
Antihypertensive Activity
Recent studies have demonstrated that diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine derivatives exhibit significant antihypertensive effects. The mechanism involves the inhibition of calcium influx through voltage-gated calcium channels, leading to vasodilation and reduced blood pressure .
Neuroprotective Effects
Research indicates that this compound may also have neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
The compound has been explored for its potential in the development of novel materials, particularly in the field of organic electronics.
Organic Light Emitting Diodes (OLEDs)
Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine derivatives have been investigated as potential materials for OLEDs due to their favorable electronic properties and ability to form stable thin films . The incorporation of these compounds into device architectures has shown promise in enhancing light emission efficiency.
Amphiphilic Properties
Studies have characterized the amphiphilic nature of certain derivatives of diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine, which allows them to form stable lipid monolayers and self-assembled structures. These properties are critical for applications in drug delivery systems and nanotechnology .
Drug Delivery Systems
The amphiphilic characteristics of diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine derivatives make them suitable candidates for use in drug delivery systems.
Gene Therapy Applications
Recent research has highlighted the potential of these compounds as non-viral gene delivery vectors. Their ability to encapsulate nucleic acids and facilitate cellular uptake positions them as alternatives to traditional cationic lipids used in gene therapy . Comparative studies indicate that they may outperform established carriers like DOTAP in terms of transfection efficiency .
Targeted Drug Delivery
The structural modifications of diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine can be tailored to enhance targeting capabilities towards specific tissues or cells, improving therapeutic efficacy while minimizing side effects .
Case Studies
Mechanism of Action
The mechanism of action of diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. Similar to other 1,4-dihydropyridine derivatives, it binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a reduction in vascular smooth muscle contraction and a subsequent decrease in blood pressure .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- N1 Substitution : The target compound’s benzyl group distinguishes it from analogs with methoxyphenyl (Compound 14) or unsubstituted N1 positions (HRC). The benzyl group may enhance membrane permeability due to increased hydrophobicity .
- C4 Substitution: A phenyl group at C4 is common, but derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl in HRC) show enhanced antimicrobial activity .
Physicochemical and Crystallographic Properties
Table 2: Physical Properties and Structural Features
Key Observations :
Key Observations :
- Antimicrobial Activity : Chlorophenyl (HRC) and pyridinyl substituents correlate with antifungal and antibacterial potency, likely through disruption of microbial membranes or enzyme inhibition .
- Anti-Tuberculosis Activity : Fluorinated analogs (e.g., Ex 19) demonstrate high efficacy, attributed to the electron-withdrawing CF3 group enhancing metabolic stability .
Biological Activity
Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS No. 120533-76-8) is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs). These compounds are recognized for their diverse biological activities and therapeutic potential. This article explores the biological activity of this particular compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C24H25NO4 |
| Molecular Weight | 391.46 g/mol |
| Synonyms | BML-278; 1,4-Dihydro-4-phenyl-1-(phenylmethyl)-3,5-pyridinedicarboxylic Acid Diethyl Ester |
| Applications | SIRT activator; potential in cancer and neurodegenerative disease treatment |
Biological Activity Overview
Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits several biological activities that make it a compound of interest in pharmacological research:
- SIRT Activation : This compound is identified as a potent activator of Sirtuin (SIRT) proteins. SIRTs are involved in cellular processes such as aging, apoptosis, and metabolism. Activation of SIRTs has implications for the treatment of various diseases including cancer and neurodegenerative disorders .
- Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest, which is significant in cancer therapy as it may prevent the proliferation of cancer cells .
- Calcium Channel Modulation : Similar to other 1,4-DHPs, this compound may act as a calcium channel blocker. This activity is beneficial in managing cardiovascular diseases by regulating calcium influx in cardiac and vascular smooth muscle cells .
The biological effects of Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate can be attributed to its structural properties:
- Calcium Channel Blockade : By inhibiting L-type calcium channels, the compound can reduce vascular resistance and lower blood pressure .
- Antioxidant Activity : The compound also exhibits antioxidant properties which help mitigate oxidative stress-related damage in cells .
Case Studies
Several studies have evaluated the biological activity of related dihydropyridine derivatives that provide insights into the potential effects of Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate:
- Neuroprotective Effects : One study demonstrated that certain dihydropyridine derivatives possess neuroprotective effects against oxidative damage in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
- Anticancer Properties : Another study highlighted the ability of dihydropyridine compounds to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle modulation .
Structure–Activity Relationship (SAR)
The biological activity of dihydropyridines is heavily influenced by their structural features. Modifications at specific positions on the dihydropyridine ring can enhance or diminish their pharmacological effects:
| Structural Modification | Effect on Activity |
|---|---|
| Substitution at C-4 with aryl groups | Increased potency as calcium channel blockers |
| Presence of ester groups | Enhanced lipophilicity and bioavailability |
Q & A
Q. What is the standard synthetic route for preparing Diethyl 1-benzyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate?
The compound is typically synthesized via the Hantzsch reaction, which involves condensation of an aldehyde (e.g., benzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and ammonium acetate in ethanol under reflux. For example, a protocol involves mixing benzaldehyde (0.67 M), ethyl acetoacetate (1.34 M), and aqueous NH₃ (25%) in ethanol at 110°C for 3–12 hours, followed by crystallization . Key parameters include stoichiometric ratios, solvent choice, and reaction duration, which influence yield and purity.
Q. Which crystallographic techniques are recommended for structural elucidation of 1,4-dihydropyridine derivatives?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve hydrogen bonding networks and dihydropyridine ring puckering. For instance, studies report a "flattened boat" conformation in the dihydropyridine core, with intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice . Hydrogen atoms are often refined using riding models, except for secondary amines, which are located via difference Fourier maps .
Q. How are spectroscopic methods (NMR, IR) applied to characterize this compound?
¹H NMR in CDCl₃ typically shows signals for ester methyl groups (δ 1.2–1.4 ppm), dihydropyridine protons (δ 4.0–5.5 ppm), and aromatic protons (δ 7.2–7.8 ppm). IR spectroscopy confirms carbonyl stretches (C=O) at ~1700 cm⁻¹ and N–H stretches near 3300 cm⁻¹. Discrepancies in peak splitting (e.g., ester methylene groups) require careful analysis of diastereotopic effects .
Q. What pharmacological assays are used to evaluate bioactivity in dihydropyridine derivatives?
Calcium channel modulation is assessed via radioligand binding (e.g., [³H]nitrendipine displacement) and functional assays using K⁺-depolarized smooth muscle preparations. Bioactivity correlates with dihydropyridine ring planarity and substituent electronic effects .
Advanced Research Questions
Q. How can computational methods (DFT, IRI) enhance understanding of electronic properties in dihydropyridine derivatives?
Density Functional Theory (DFT) optimizes molecular geometry and calculates frontier orbitals (HOMO/LUMO) to predict reactivity. Independent Gradient Model (IGM) analysis via IRI (Interaction Region Indicator) maps non-covalent interactions, such as C–H⋯π or van der Waals forces, which stabilize crystal packing . For example, substituents like nitro or chloro groups alter electron density distribution, impacting bioactivity .
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar analogs?
Systematic variation of substituents (e.g., para-Cl vs. meta-NO₂ on the phenyl ring) and correlation with dihydropyridine ring puckering (quantified via Cremer-Pople parameters) can explain discrepancies. Pharmacologic activity increases with ring planarity, as observed in nisoldipine analogs . Meta-substituents often reduce planarity due to steric hindrance, lowering Ca²⁺ channel affinity .
Q. How are reaction conditions optimized to improve yield in Hantzsch syntheses?
Design of Experiments (DoE) methods, such as response surface methodology, test variables like temperature (80–120°C), solvent polarity (ethanol vs. methanol), and catalyst (e.g., ammonium acetate vs. NH₄Cl). Ethanol at 110°C with NH₄OAc (1.5 eq.) maximizes yield (≥85%) by balancing reaction rate and side-product formation .
Q. What crystallographic challenges arise when analyzing derivatives with bulky substituents?
Bulky groups (e.g., biphenyl or acryloyloxy) introduce disorder in crystal lattices. High-resolution data (≤0.8 Å) and TWIN commands in SHELXL are used to model split positions. For example, diethyl 4-(biphenyl-4-yl) analogs require anisotropic displacement parameter (ADP) refinement to resolve overlapping electron density .
Q. How do solvent polarity and hydrogen bonding influence crystallization outcomes?
Polar solvents (e.g., ethanol/water mixtures) promote hydrogen-bonded dimers via N–H⋯O interactions, yielding needle-like crystals. Non-polar solvents (e.g., hexane) favor π-stacking of aromatic rings, producing plate-like crystals. Solvent choice also affects polymorphism, as seen in hemihydrate vs. anhydrous forms .
Methodological Considerations
Q. What protocols ensure reproducibility in dihydropyridine synthesis?
Q. How are Hirshfeld surfaces applied to analyze intermolecular interactions?
Hirshfeld surface analysis (e.g., using CrystalExplorer) quantifies contact contributions (e.g., H⋯H, C⋯O). For example, 2,6-dimethyl-4-(thiophen-3-yl) analogs show 12% H⋯H contacts and 8% C⋯O interactions, highlighting steric and electrostatic stabilization .
Q. What in-silico tools predict substituent effects on calcium channel binding?
Molecular docking (AutoDock Vina) and MD simulations assess ligand-receptor interactions. Nitro groups at the ortho position enhance binding to Cav1.2 channels via salt bridges with Glu1117, while methyl groups reduce affinity due to hydrophobic mismatch .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
